molecular formula C17H14O2 B176990 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone CAS No. 5587-78-0

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

Cat. No.: B176990
CAS No.: 5587-78-0
M. Wt: 250.29 g/mol
InChI Key: UYKCAQGCJCECGZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is a chemical compound with the molecular formula C17H14O2 . It has a molecular weight of 250.29 g/mol . This compound is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H14O2 . The average mass is 250.292 Da and the monoisotopic mass is 250.099380 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not detailed in the available resources .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone has been utilized in the synthesis of novel cyclopent-2-enone derivatives. These derivatives have been synthesized through various reactions involving cyclic secondary amines, phosphorus reagents, and more. The structural confirmation of these compounds was achieved through NMR and mass spectra, and X-ray diffraction. Importantly, these synthesized compounds have shown promising results in pharmacological evaluations, particularly in their antilung and anticolon carcinoma cell line properties (El-Samahy et al., 2017).

Regio- and Diastereo-selectivity in Chemical Reactions

The compound has been a subject of study for its behavior towards 1,3-dipolar cycloaddition with nitrile oxides. The findings highlighted its complete regioselectivity and varying diastereofacial selectivity based on the nature of substituents. This provides valuable insights into the compound's chemical behavior, opening doors for its application in synthetic chemistry where precision in molecular architecture is crucial (Adembri et al., 2000).

Role in Synthesis of Anthraquinones

This compound has been used in situ to prepare highly reactive cyclopentadienones, which were then trapped with a variety of quinones to yield complex anthraquinone derivatives. This method represents a valuable approach to synthesizing anthraquinone derivatives, which are crucial in various fields including dyes, pigments, and pharmaceuticals (Bailey et al., 2006).

Application in Detection of Metal Ions

The compound has been instrumental in the synthesis of diaroylcyclopentadienones, which are significant for their ability to act as chemosensors. Specifically, synthesized compounds like 2,5-dibenzoyl-4-hydroxycyclopent-2-enone have shown potential in the selective detection of metal ions like Fe3+ and Cu2+, showcasing the compound's relevance in analytical chemistry and environmental monitoring (Balachandran et al., 2019).

Safety and Hazards

While specific safety and hazard information for 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is not detailed in the available resources, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of benzil and methyl alkyl ketones . This suggests that it may interact with biological targets in a similar manner to these compounds.

Result of Action

The molecular and cellular effects of 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one’s action are currently unknown

Properties

IUPAC Name

4-hydroxy-3,4-diphenylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)17(19,12-15)14-9-5-2-6-10-14/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKCAQGCJCECGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280863
Record name 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5587-78-0
Record name NSC18946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic application of 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone acts as a valuable precursor in synthesizing diverse anthraquinone derivatives. This compound, when treated with 1,4-naphthoquinone, readily forms 2,3-diphenylanthraquinone through a Diels-Alder reaction. [] This method offers a versatile approach to accessing anthraquinones with substitutions at the 2- and 3-positions, utilizing readily available starting materials. []

Q2: Beyond anthraquinone synthesis, are there other applications of 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: Research demonstrates that 4-hydroxy-3,4-diphenylcyclopent-2-enone can be reacted with cyclic secondary amines, phosphorus reagents, hexamethylphosphoramide, and Lawesson's reagent to produce a series of novel cyclopent-2-enone derivatives. [] These derivatives showed promising anti-lung and anti-colon carcinoma cell line properties, suggesting potential applications in cancer research. []

Q3: How is the structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone confirmed?

A: The structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone and its derivatives is characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, 31P NMR (where applicable), and mass spectrometry. [] In some cases, single-crystal X-ray diffraction analysis provides definitive structural confirmation. []

Q4: Can you describe a specific synthetic route to obtain 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid can be synthesized by reacting β-ketoglutaric acid with benzil in the presence of ethanolic KOH. [, ] Subsequent hydrolysis and partial decarboxylation of this adduct lead to the formation of 4-hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid. []

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